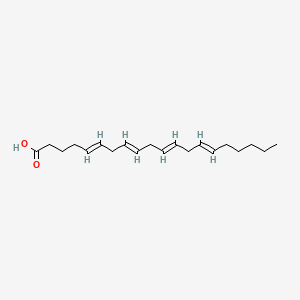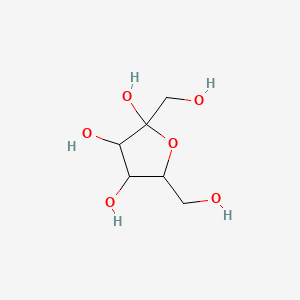
5,8,11,14-Eicosatetraenoic acid
Descripción general
Descripción
Icosa-5,8,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 8, 11 and 14.
Aplicaciones Científicas De Investigación
Metabolite Formation and Biological Activities
5,8,11,14-Eicosatetraenoic acid, specifically in the form of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), emerges as a significant metabolite of arachidonic acid. This compound demonstrates potent biological activities, particularly as a lipid chemoattractant for human eosinophils, making it a focal point in studying eosinophilic diseases such as allergic rhinitis and asthma (Patel et al., 2014). Further exploration in this area includes the identification of specific NADP+-dependent dehydrogenases in neutrophils and macrophages that facilitate its biosynthesis (Zarini & Murphy, 2003), and the comprehensive study of its biochemistry, biology, and chemistry, emphasizing its role in actin polymerization, calcium mobilization, and eosinophil chemoattraction (Powell & Rokach, 2005).
Therapeutic Potential and OXE Receptor Antagonists
The therapeutic potential of targeting 5-oxo-ETE and its selective OXE receptor is evident in the context of eosinophilic diseases. Novel indole OXE receptor antagonists have been identified, which show promising results in inhibiting the actions of 5-oxo-ETE on neutrophils and eosinophils (Gore et al., 2014). The discovery of these antagonists, which exhibit potent and selective inhibition, marks a significant advancement in the quest for new treatments for allergic diseases like asthma (Ye et al., 2020).
Clinical Implications and In Vivo Effects
Clinical investigations have revealed that 5-oxo-ETE can induce the infiltration of granulocytes into human skin, suggesting its significant role in inflammatory responses in vivo (Muro et al., 2003). This has been further corroborated by studies showing its ability to stimulate eosinophil migration to the airways, indicating a potential role in the asthmatic inflammatory response (Jones, 2005).
Analytical Methods and Synthesis
The development of analytical methods for quantifying 5-oxo-ETE is crucial for understanding its physiological and pathological roles, as demonstrated by mass spectrometric assays employing deuterium-labeled internal standards (Powell et al., 2001). Additionally, a concise synthesis method for this inflammatory mediator has been reported, providing a practical approach for its study in various biological contexts (Tyagi et al., 2012).
Propiedades
IUPAC Name |
(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+,16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-CGRWFSSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
506-32-1 | |
| Record name | Icosa-5,8,11,14-tetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824527.png)


![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)




![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)

![3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one](/img/structure/B7824620.png)


